

Application Note: Determination of Dimefluthrin Residues in Produce by Gas Chromatography

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Compound of Interest				
Compound Name:	Dimefluthrin			
Cat. No.:	B7853850	Get Quote		

Abstract

This application note details a robust and sensitive method for the determination of **Dimefluthrin** residues in various produce matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure followed by analysis using Gas Chromatography (GC) coupled with either an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS). This methodology is suitable for routine monitoring of **Dimefluthrin** residues in fruits and vegetables to ensure compliance with regulatory limits.

Introduction

Dimefluthrin is a new generation pyrethroid insecticide known for its high efficacy.[1] Its application in agriculture necessitates the development of reliable analytical methods to monitor its residues in food commodities. Gas chromatography is a widely used technique for the analysis of pyrethroid pesticides due to their volatility and thermal stability.[2][3][4] The Electron Capture Detector (ECD) is highly sensitive to the halogenated structure of pyrethroids like **Dimefluthrin**, while Mass Spectrometry (MS) provides definitive confirmation of the analyte's identity.[3][5][6] The QuEChERS sample preparation method has become a standard approach in pesticide residue analysis due to its simplicity, speed, and effectiveness.[2][7][8] This note provides a comprehensive protocol for the extraction and analysis of **Dimefluthrin** in produce.



Experimental Protocol

- 1. Materials and Reagents
- Solvents: Acetonitrile (ACN), Acetone, Ethyl Acetate, Cyclohexane (Pesticide residue grade)
- Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent, Graphitized Carbon Black (GCB)
- Standards: Dimefluthrin analytical standard (PESTANAL® or equivalent)[9]
- Equipment: High-speed centrifuge, vortex mixer, rotary evaporator, gas chromatograph with ECD and/or MS detector.
- 2. Sample Preparation (QuEChERS Method)

The QuEChERS method is a popular choice for extracting pesticides from food matrices.[2][7] [10]

2.1. Extraction

- Homogenize a representative sample of the produce (e.g., apples, tomatoes, spinach).
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (or acetonitrile with 1% acetic acid for the AOAC method).
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO4 and 1 g NaCl).
- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at ≥3000 rpm for 5 minutes.
- 2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.



- The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common composition for general produce is 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18. For pigmented produce like spinach, GCB may be added to remove chlorophyll, but it should be used with caution as it can also remove planar pesticides.
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at high speed for 2-5 minutes.
- The resulting supernatant is ready for GC analysis.
- 3. Gas Chromatography Analysis
- 3.1. GC-ECD Conditions (for high sensitivity screening)
- GC System: Agilent 7890 or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent
- Injector: Splitless, 250°C
- Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min
- Oven Program:
 - Initial temperature: 100°C, hold for 1 min
 - Ramp 1: 25°C/min to 180°C
 - Ramp 2: 5°C/min to 280°C, hold for 10 min
- Detector: μECD, 300°C
- · Makeup Gas: Nitrogen
- 3.2. GC-MS Conditions (for confirmation and quantification)
- GC System: Agilent Intuvo 9000 GC with a 7010B triple quadrupole MS or equivalent[11]



· Column: Similar to GC-ECD

Ionization Mode: Electron Impact (EI)

- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity.[11][12]
- MS Temperatures: Source 230°C, Quadrupole 150°C
- Monitored Ions for Dimefluthrin: Specific ions should be determined by injecting a standard solution.

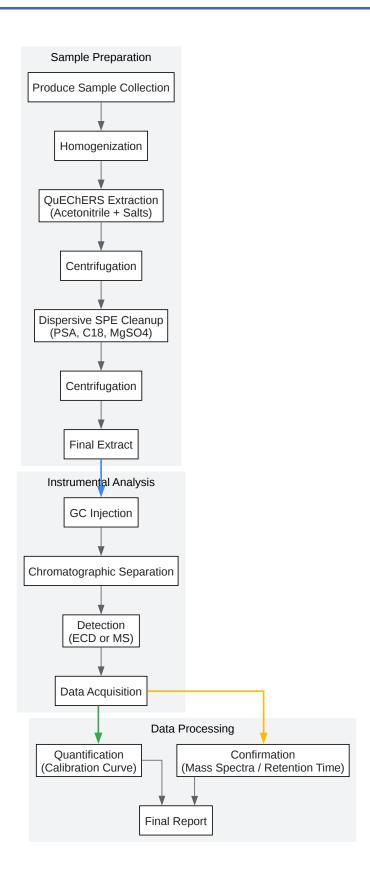
4. Data Presentation

Quantitative data from validation studies of pyrethroid analysis in produce are summarized below. These values are representative of the performance expected from the described method.

Parameter	GC-ECD	GC-MS/MS	Reference
Limit of Detection (LOD)	1-5 ng/g	<1 ng/g	[5][13]
Limit of Quantification (LOQ)	2.5-10 ng/g	2 μg/kg	[5][11]
Recovery (%)	83.8 - 109.3	71 - 119	[5][13]
Relative Standard Deviation (RSD %)	1.8 - 15.7	< 19	[5][13]

Logical Workflow Diagram



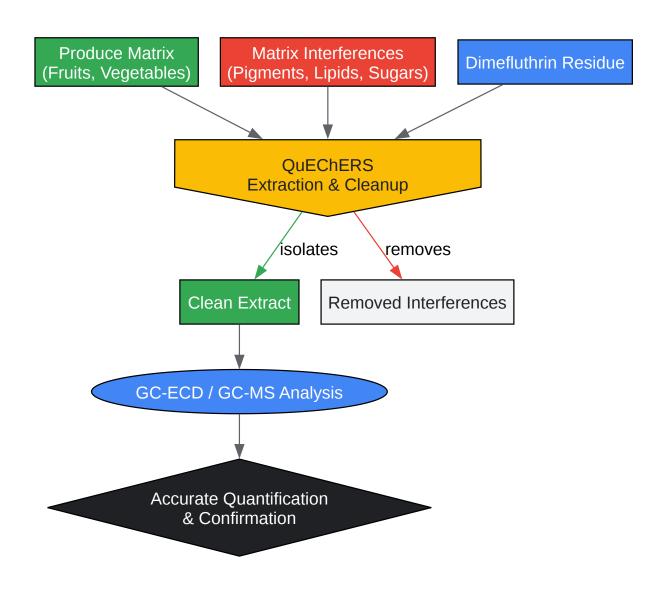


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Workflow for **Dimefluthrin** residue analysis.



Signaling Pathway Diagram (Logical Relationship)



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Logical flow of the analytical method.

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